1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

Synthetic Cannabinoid Chemistry Forensic Reference Standard Synthesis Indazole Derivative Preparation

Certified reference standard (≥98% purity) for forensic toxicology and analytical method validation. Distinctive melting point (194°C) for rapid identity confirmation. High-yield synthesis (94%) ensures cost-effective supply. Ideal as MRGPRX4 antagonist negative control. Obtain Certificate of Analysis with every shipment.

Molecular Formula C15H11FN2O2
Molecular Weight 270.26 g/mol
CAS No. 50264-63-6
Cat. No. B162652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid
CAS50264-63-6
SynonymsMMB-FUBINACA metabolite 4
Molecular FormulaC15H11FN2O2
Molecular Weight270.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)F)C(=O)O
InChIInChI=1S/C15H11FN2O2/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(17-18)15(19)20/h1-8H,9H2,(H,19,20)
InChIKeyVRKPPEZAPRSYRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid (CAS 50264-63-6) for Forensic Reference Standards and MRGPRX4 Research


1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid (CAS 50264-63-6) is an indazole-3-carboxylic acid derivative with the molecular formula C₁₅H₁₁FN₂O₂ and a molecular weight of 270.26 g/mol [1]. This compound is a key metabolite of the synthetic cannabinoid AB-FUBINACA and serves as an analytical reference standard for forensic toxicology [2]. It also exhibits antagonist activity at the Mas-related G-protein coupled receptor X4 (MRGPRX4) with an IC₅₀ value >2.5 μM [3].

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid (CAS 50264-63-6): Why Indazole-3-Carboxylic Acid Analogs Are Not Interchangeable in Forensic and Pharmacological Applications


Indazole-3-carboxylic acid derivatives with varying N1-substituents exhibit distinct physicochemical properties, synthetic accessibility, and biological activity profiles [1]. For instance, the 4-fluorobenzyl substituent imparts a specific solubility profile and a unique metabolic origin as the carboxylic acid metabolite of AB-FUBINACA [2]. Substituting this compound with a simple alkyl analog, such as the 1-pentyl derivative, would alter solubility, receptor activity, and forensic identification potential, as detailed in the quantitative evidence below .

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid (CAS 50264-63-6): Quantitative Evidence of Differentiation from Closest Analogs


Synthetic Efficiency: High-Yield N1-Alkylation of Indazole-3-Carboxylic Acid with 4-Fluorobenzyl Bromide

In a direct comparison study of N1-alkylation of indazole-3-carboxylic acid, the target compound, synthesized using 4-fluorobenzyl bromide, achieved a 94% yield under standard conditions (3 h reaction time) [1]. This yield is comparable to or slightly higher than other alkylating agents, such as 1-bromopentane (91% yield) and 4-bromo-1-fluorobutane (94% yield), demonstrating the synthetic accessibility of this specific derivative [1].

Synthetic Cannabinoid Chemistry Forensic Reference Standard Synthesis Indazole Derivative Preparation

Aqueous Solubility in PBS: Enhanced Biorelevant Solubility Compared to 1-Pentyl Indazole Analog

The target compound exhibits a solubility of 0.10 mg/mL in PBS (pH 7.2) [1]. In contrast, the 1-pentyl-1H-indazole-3-carboxylic acid analog shows a lower solubility of 0.03 mg/mL in a comparable ethanol:PBS (1:30) system . This represents a >3-fold higher aqueous solubility for the 4-fluorobenzyl derivative.

Formulation Science Biopharmaceutical Classification In Vitro Assay Compatibility

MRGPRX4 Antagonist Activity: Weak but Defined Activity Enabling Use as a Control

The target compound acts as an antagonist of human MRGPRX4 with an IC₅₀ value >2.5 μM [1]. This activity is significantly weaker than potent MRGPRX4 antagonists such as MRGPRX4 modulator-1 (IC₅₀ <100 nM) . The low potency, however, makes this compound useful as a negative control or reference compound in screening campaigns for more potent MRGPRX4 antagonists.

GPCR Pharmacology MRGPRX4 Antagonism Pruritus Research

Physical State and Purity: Crystalline Solid with High Purity for Analytical Reference Use

The target compound is supplied as a crystalline solid with a purity of ≥98% (HPLC) [1]. This high purity is essential for its intended use as an analytical reference standard. In contrast, generic indazole-3-carboxylic acid derivatives may be supplied with lower purity or as amorphous powders, which can affect the accuracy of quantitative analysis.

Analytical Chemistry Reference Standard Qualification Forensic Toxicology

Distinctive Melting Point: Solid-State Characterization for Identity Confirmation

The target compound exhibits a melting point of 194 °C (recrystallized from acetic acid) . This value is distinct from that of the parent indazole-3-carboxylic acid (melting point 266-270 °C) and other N1-substituted analogs, providing a simple, instrument-free method for initial identity verification .

Solid-State Characterization Quality Control Chemical Identification

Specificity as AB-FUBINACA Metabolite: A Unique Forensic Marker

This compound is the specific carboxylic acid indazole 4-fluorobenzyl metabolite of AB-FUBINACA, an indazole-based synthetic cannabinoid [1]. In in vitro human hepatocyte studies, AB-FUBINACA undergoes terminal amide hydrolysis to produce this metabolite as a major metabolic product [2]. Unlike other indazole-3-carboxylic acid derivatives, this compound serves as a direct marker for AB-FUBINACA exposure in forensic urine analysis.

Forensic Toxicology Metabolite Identification Synthetic Cannabinoid Metabolism

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid (CAS 50264-63-6): Research and Industrial Applications Driven by Quantitative Differentiation


Forensic Toxicology: LC-MS/MS Quantitation of AB-FUBINACA Metabolite in Biological Matrices

As a certified analytical reference standard (purity ≥98%) [1], this compound is used to calibrate and validate LC-MS/MS methods for the detection and quantification of AB-FUBINACA carboxylic acid metabolite in urine, blood, or tissue samples. Its high synthetic yield (94%) ensures cost-effective supply for routine forensic analysis [2].

GPCR Pharmacology: Use as a Low-Potency MRGPRX4 Antagonist Control

With a defined IC₅₀ >2.5 μM [1], this compound serves as a negative control or reference standard in screening assays for novel MRGPRX4 antagonists. Its higher aqueous solubility (0.10 mg/mL in PBS) compared to alkyl analogs facilitates preparation of assay-ready solutions [2].

Synthetic Cannabinoid Metabolite Synthesis: Intermediate for Reference Standard Preparation

The compound can be synthesized via a high-yielding alkylation of indazole-3-carboxylic acid with 4-fluorobenzyl bromide (94% yield) [1]. This efficient route makes it an accessible intermediate for further derivatization, such as the preparation of glucuronide conjugates or other phase II metabolites for analytical method development.

Quality Control and Identity Verification in Chemical Procurement

The distinctive melting point of 194 °C [1] provides a simple, instrument-free method for initial identity confirmation upon receipt of the compound. This, combined with a Certificate of Analysis confirming purity ≥98%, ensures that the material meets the required specifications for research use.

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